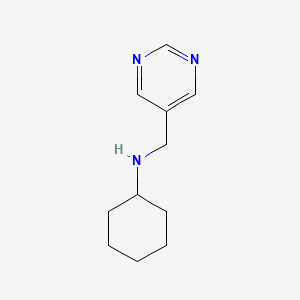

N-(pyrimidin-5-ylmethyl)cyclohexanamine

Description

N-(pyrimidin-5-ylmethyl)cyclohexanamine is a secondary amine derivative comprising a cyclohexylamine group linked via a methylene bridge to a pyrimidin-5-yl moiety. Pyrimidine derivatives are well-documented for their pharmacological relevance, including antifungal, antibacterial, and antitumor activities . The compound’s synthesis likely involves nucleophilic substitution or reductive amination between pyrimidine-5-carbaldehyde derivatives and cyclohexylamine, though experimental details are absent in the provided sources.

Propriétés

IUPAC Name |

N-(pyrimidin-5-ylmethyl)cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h6-7,9,11,14H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWKUJJSHYHKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)cyclohexanamine typically involves the nucleophilic substitution reaction of a pyrimidine derivative with cyclohexanamine. One common method includes the reaction of 2,4,5-trichloropyrimidine with cyclohexanamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures .

Industrial Production Methods

Industrial production of N-(pyrimidin-5-ylmethyl)cyclohexanamine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(pyrimidin-5-ylmethyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

N-(pyrimidin-5-ylmethyl)cyclohexanamine has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(pyrimidin-5-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares N-(pyrimidin-5-ylmethyl)cyclohexanamine with structurally analogous compounds, focusing on synthesis, functional groups, and pharmacological implications:

Key Observations:

Functional Group Impact: Pyrimidine vs. Tetrazole: Pyrimidine’s aromatic six-membered ring (two nitrogen atoms) offers distinct electronic properties compared to tetrazole’s five-membered, highly nitrogenated ring. This difference may influence binding affinity to enzymatic targets (e.g., kinases or dihydrofolate reductase) . Benzodioxole vs.

Synthetic Accessibility :

- N-((tetrazol-5-yl)methyl)cyclohexanamine () is synthesized via a straightforward two-step process, suggesting that similar alkylation strategies could apply to the target compound. However, pyrimidine-containing intermediates may require more specialized reagents .

Pharmacological Potential: Pyrimidine derivatives (e.g., ) are associated with diverse bioactivities, implying that N-(pyrimidin-5-ylmethyl)cyclohexanamine could serve as a scaffold for drug discovery.

Structural Characterization :

- SHELX software () is widely used for crystallographic refinement of similar small molecules, underscoring its utility in resolving the target compound’s structure if crystallized .

Activité Biologique

N-(pyrimidin-5-ylmethyl)cyclohexanamine is a compound that has garnered attention due to its potential biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(pyrimidin-5-ylmethyl)cyclohexanamine is characterized by a cyclohexane ring with a pyrimidin-5-ylmethyl substituent. The molecular formula is , which includes three nitrogen atoms that may contribute to its biological reactivity and interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to N-(pyrimidin-5-ylmethyl)cyclohexanamine exhibit significant biological activities, particularly in the fields of oncology and inflammation. Pyrimidine derivatives are often investigated for their roles as:

- Antitumor agents : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory agents : Compounds with similar structures have been studied for their ability to reduce inflammation markers.

The specific mechanisms through which N-(pyrimidin-5-ylmethyl)cyclohexanamine exerts its biological effects are yet to be fully elucidated. However, potential areas of study include:

- Inhibition of cell proliferation : Similar compounds have demonstrated the ability to inhibit growth in various cancer cell lines.

- Modulation of inflammatory pathways : The structure suggests potential interactions with pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-(pyrimidin-5-ylmethyl)cyclohexanamine, it is essential to compare it with structurally related compounds. The following table summarizes key features and biological activities of similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-methyl-N-(pyrimidin-5-ylmethyl)cyclohexanamine | Methyl group on cyclohexane | Enhanced lipophilicity may affect bioavailability |

| N-(pyridin-3-ylmethyl)cyclohexanamine | Pyridine instead of pyrimidine | Different electronic properties affecting reactivity |

| 4-(pyridin-2-yl)-1-piperidine | Piperidine ring structure | Potentially different pharmacological profiles |

This comparative analysis indicates that while N-(pyrimidin-5-ylmethyl)cyclohexanamine shares structural similarities with other compounds, its unique combination of moieties may confer distinct pharmacological properties.

Research Findings and Case Studies

Recent studies have begun to explore the biological activities of N-(pyrimidin-5-ylmethyl)cyclohexanamine and related compounds:

- Antiproliferative Activity : In vitro studies have indicated that pyrimidine-based compounds can exhibit selective antiproliferative effects against various cancer cell lines, including those representing triple-negative breast cancer (TNBC). For instance, compounds structurally related to N-(pyrimidin-5-ylmethyl)cyclohexanamine showed GI50 values ranging from 11 μM to 60 μM against specific cancer cell lines .

- Anti-inflammatory Effects : Some pyrimidine derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in macrophage models, suggesting potential anti-inflammatory properties. For example, a related compound was shown to significantly reduce LPS-induced NO secretion in RAW264.7 macrophages .

Conclusion and Future Directions

The biological activity of N-(pyrimidin-5-ylmethyl)cyclohexanamine presents a promising area for further research. While initial findings suggest potential applications in oncology and inflammation, comprehensive studies are necessary to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

- In vivo studies : To validate the efficacy and safety profiles observed in vitro.

- Mechanistic studies : To clarify the pathways through which this compound exerts its effects.

- Structure–activity relationship (SAR) analyses: To optimize the compound for enhanced potency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.